molecular formula C14H8FNO2 B11766702 5-(4-Fluorophenyl)indoline-2,3-dione

5-(4-Fluorophenyl)indoline-2,3-dione

Cat. No.: B11766702
M. Wt: 241.22 g/mol
InChI Key: XUAOZHWNIXCDHJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)indoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)indoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . Another method involves the use of copper dipyridine dichloride as a catalyst in ethanol, which also provides good yields of the desired product .

Chemical Reactions Analysis

5-(4-Fluorophenyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons.

Scientific Research Applications

5-(4-Fluorophenyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

5-(4-Fluorophenyl)indoline-2,3-dione can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C14H8FNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18)

InChI Key

XUAOZHWNIXCDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)F

Origin of Product

United States

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